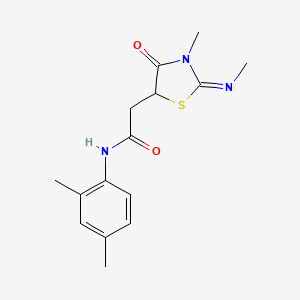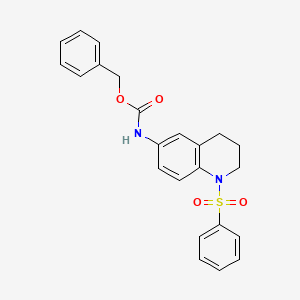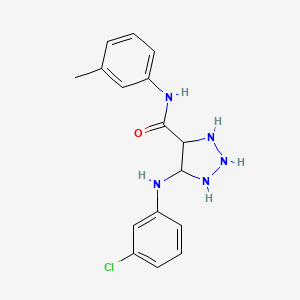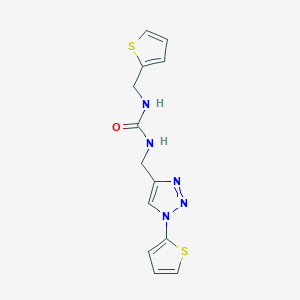
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” is a chemical compound with the molecular formula C12H10ClNO . Its molecular weight is 219.66700 .
Synthesis Analysis
Pyrrole-2-carboxaldehyde derivatives, which include “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives . This synthesis was the first example of the preparation of a Py-2-C .Molecular Structure Analysis
The molecular structure of “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 219.04500 .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .Applications De Recherche Scientifique
Synthesis of Expanded Macrocycles
Research by Brückner et al. (1997) utilized pyrrole and benzaldehyde derivatives to produce 5-phenyldipyrromethane and 5,10-diphenyltripyrrane under acidic conditions. This process highlights the utility of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde-related compounds in synthesizing meso-phenyl substituted expanded macrocycles like meso-phenylsapphyrins and meso-hexaphenylhexaphyrin, which have potential applications in materials science and catalysis Brückner, Sternberg, Boyle, & Dolphin, 1997.
Heterocyclic beta-Chlorovinyl Aldehydes Synthesis
Majo and Perumal (1996) demonstrated a one-pot synthesis method for 3-chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent (DMF/POCl3). This method, which could potentially involve N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde as an intermediate, showcases the compound's applicability in synthesizing heterocyclic beta-chlorovinyl aldehydes. These compounds are valuable in developing pharmaceuticals and agrochemicals due to their diverse biological activities Majo & Perumal, 1996.
Propriétés
IUPAC Name |
1-benzyl-5-chloropyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUTOCEVYCZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)


![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)